molecular formula C7H17NO2 B1519425 (2-Methoxyethyl)(1-methoxypropan-2-yl)amine CAS No. 1021042-07-8

(2-Methoxyethyl)(1-methoxypropan-2-yl)amine

Cat. No. B1519425
M. Wt: 147.22 g/mol
InChI Key: BWIQDBIDABMYHF-UHFFFAOYSA-N
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Description

“(2-Methoxyethyl)(1-methoxypropan-2-yl)amine”, also known as MOPAM, is an organic compound that belongs to the class of amines. It has a CAS Number of 1021042-07-8 . The molecular weight of this compound is 147.22 .


Molecular Structure Analysis

The IUPAC name of this compound is 1-methoxy-N-(2-methoxyethyl)-2-propanamine . The InChI code is 1S/C7H17NO2/c1-7(6-10-3)8-4-5-9-2/h7-8H,4-6H2,1-3H3 .

Scientific Research Applications

Metabolic Studies

  • Metabolism and Psychotomimetic Activity : Research by Zweig and Castagnoli (1977) explored the metabolism of methoxylated amines related to (2-Methoxyethyl)(1-methoxypropan-2-yl)amine. Their study focused on how rabbit liver homogenates metabolize the amine to various metabolites, contributing to understanding the relationship between metabolism and psychotomimetic properties of such amines (Zweig & Castagnoli, 1977).

Catalysis and Chemical Reactions

  • Catalytic Amination : A study by Bassili and Baiker (1990) reported the catalytic amination of 1-methoxy-2-propanol, a compound related to (2-Methoxyethyl)(1-methoxypropan-2-yl)amine. The research provided insights into the influence of reaction parameters on the amination process, contributing to the field of catalytic chemistry (Bassili & Baiker, 1990).

Applications in Material Science

  • Conducting Polymers : Viva et al. (1999) investigated the electropolymerization of 2-methoxy aniline, which shares a functional group with (2-Methoxyethyl)(1-methoxypropan-2-yl)amine. This research has implications for the development of conducting polymers, particularly in varying monomer concentrations and their effects on polymer properties (Viva et al., 1999).

Biomedical Applications

  • Fluorescently Labeled Biocompatible Polymers : Madsen et al. (2011) explored the synthesis of rhodamine 6G-based compounds, which involved reactions with secondary amines similar to (2-Methoxyethyl)(1-methoxypropan-2-yl)amine. Their work is significant in the creation of fluorescently labeled biocompatible polymers for biomedical studies (Madsen et al., 2011).

Safety And Hazards

This compound is classified as dangerous with hazard statements H226, H302, H314, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

1-methoxy-N-(2-methoxyethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-7(6-10-3)8-4-5-9-2/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWIQDBIDABMYHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxyethyl)(1-methoxypropan-2-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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